molecular formula C20H16ClN3S2 B289996 9-(4-chlorophenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

9-(4-chlorophenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Cat. No.: B289996
M. Wt: 397.9 g/mol
InChI Key: WKZZYASMDMBQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a chlorophenyl group, a tetrahydropyrimido ring, and a thienoquinoline core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a chlorophenyl derivative with a suitable thienoquinoline precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H16ClN3S2

Molecular Weight

397.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C20H16ClN3S2/c1-25-20-18-17(22-10-23-20)16-15(11-6-8-12(21)9-7-11)13-4-2-3-5-14(13)24-19(16)26-18/h6-10H,2-5H2,1H3

InChI Key

WKZZYASMDMBQSQ-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)Cl

Canonical SMILES

CSC1=NC=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)Cl

Origin of Product

United States

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